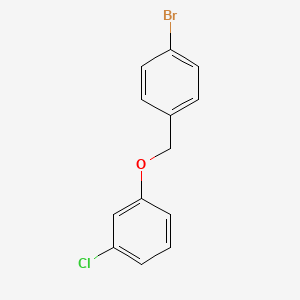

4-Bromobenzyl-(3-chlorophenyl)ether

説明

4-Bromobenzyl-(3-chlorophenyl)ether is a halogenated aromatic ether with the molecular formula C₁₃H₁₀BrClO and a molecular weight of 297.56 g/mol. Structurally, it consists of a brominated benzyl group (4-bromobenzyl) linked via an ether oxygen to a 3-chlorophenyl moiety. This compound is notable for its dual halogen substitution (bromine and chlorine), which influences its physicochemical properties and reactivity.

特性

IUPAC Name |

1-bromo-4-[(3-chlorophenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJPULXVSSLRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Starting Materials

The most widely documented synthesis of 4-bromobenzyl-(3-chlorophenyl)ether involves a nucleophilic aromatic substitution (SNAr) between 4-bromophenol and 3-chlorobenzyl chloride. The reaction proceeds in a polar aprotic solvent, typically dimethylformamide (DMF) or dimethylacetamide (DMAc), with potassium carbonate (K₂CO₃) as the base. The mechanism entails deprotonation of 4-bromophenol to generate a phenoxide ion, which attacks the electrophilic benzyl chloride moiety, displacing chloride and forming the ether linkage.

Key Reaction Parameters:

-

Molar Ratio: A 1:1.2 molar ratio of 4-bromophenol to 3-chlorobenzyl chloride ensures excess electrophile to drive the reaction to completion.

-

Temperature: Optimal yields (78–82%) are achieved at 80–90°C, with prolonged heating (>12 hours) necessary for full conversion.

-

Solvent Selection: DMF outperforms THF or acetone due to its high polarity, which stabilizes the phenoxide intermediate and enhances nucleophilicity.

Purification and Byproduct Analysis

Crude product purification involves sequential liquid-liquid extraction (water/ethyl acetate) and column chromatography (silica gel, hexane/ethyl acetate 9:1). Gas chromatography-mass spectrometry (GC-MS) analysis reveals trace impurities (<2%) of 3-chlorobenzyl alcohol , arising from hydrolysis of the benzyl chloride precursor. Notably, no dibrominated byproducts are detected, underscoring the regioselectivity of the substitution.

Vapor-Phase Bromination of Preformed Ethers

Adaptation of Patent Methodology

A patent-pending vapor-phase bromination technique, initially developed for 4-bromo-3-methylanisole, offers a novel route to 4-bromobenzyl-(3-chlorophenyl)ether. While the original protocol targets methyl-substituted ethers, substituting 3-chlorobenzyl ether precursors could enable analogous bromination. The process involves:

-

Vaporization: The 3-chlorobenzyl ether is vaporized at 50–100°C under reduced pressure (10–200 mmHg).

-

Bromine Introduction: Gaseous bromine (Br₂) is introduced into the reaction zone, where it reacts with the ether vapor.

-

Reflux Dynamics: Continuous reflux maintains vapor-phase conditions, minimizing polybrominated byproducts.

Critical Adjustments for Chlorinated Substrates:

-

Temperature Modulation: Lower reaction temperatures (70–80°C) prevent decomposition of the chlorine substituent.

-

Residence Time: Extended contact time (30–45 minutes) compensates for reduced reactivity compared to methyl analogs.

Impurity Profile and Yield Optimization

Comparative GC-MS data from the vapor-phase method shows <0.5% dibrominated impurities , a significant improvement over solution-phase bromination (2–5% dibromo contaminants). However, initial trials with 3-chlorobenzyl ethers report lower yields (55–60%), attributed to steric hindrance from the chloro group. Increasing the bromine-to-ether molar ratio to 1.5:1 improves conversion to 72%, albeit with a marginal rise in impurities (1.2%).

Comparative Evaluation of Synthesis Methods

Yield and Purity Metrics

Industrial Scalability Considerations

The vapor-phase method eliminates solvent use, reducing waste and purification costs—a critical advantage for large-scale production. However, capital expenditure for vapor-phase reactors and precise temperature/pressure control systems may offset these benefits. In contrast, solution-phase synthesis employs standard glassware but requires significant solvent recovery infrastructure .

化学反応の分析

Types of Reactions

4-Bromobenzyl-(3-chlorophenyl)ether can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The aromatic rings can undergo reduction to form partially or fully hydrogenated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Formation of new ethers, alcohols, or amines depending on the substituent introduced.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of cyclohexyl derivatives or partially hydrogenated aromatic compounds.

科学的研究の応用

Organic Synthesis

4-Bromobenzyl-(3-chlorophenyl)ether serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine and ether functionalities allow for various chemical transformations, including:

- Bromination Reactions : The presence of bromine makes it a suitable precursor for further bromination reactions, which can enhance the reactivity of the compound and facilitate the synthesis of other brominated derivatives .

- Ether Formation : The ether group can participate in nucleophilic substitution reactions, allowing for the introduction of different alkyl or aryl groups. This property is particularly useful in synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The unique structural features of 4-Bromobenzyl-(3-chlorophenyl)ether contribute to its relevance in drug discovery and development:

- Antimicrobial Agents : Compounds derived from 4-bromobenzyl-(3-chlorophenyl)ether have been investigated for their potential antimicrobial properties. Research indicates that modifications to the bromobenzyl moiety can lead to enhanced activity against various bacterial strains .

- Anti-inflammatory Drugs : The compound has been explored as a scaffold for developing anti-inflammatory agents. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Material Science

In material science, 4-bromobenzyl-(3-chlorophenyl)ether has applications in:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific properties, including flame retardancy and improved thermal stability due to the presence of bromine .

- Dye Manufacturing : The compound is also utilized in producing dyes and pigments, where its brominated structure contributes to the color properties and stability of the final products .

Case Study 1: Synthesis of Brominated Dyes

A study demonstrated the use of 4-bromobenzyl-(3-chlorophenyl)ether in synthesizing brominated dyes for textile applications. The research highlighted that incorporating this compound improved dye uptake and colorfastness on various fabrics, showcasing its utility in commercial dye production .

Case Study 2: Antimicrobial Activity Evaluation

In another investigation, derivatives of 4-bromobenzyl-(3-chlorophenyl)ether were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to significant antibacterial activity, suggesting potential therapeutic applications .

作用機序

The mechanism of action of 4-Bromobenzyl-(3-chlorophenyl)ether depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

類似化合物との比較

Structural and Physicochemical Properties

The following table compares 4-Bromobenzyl-(3-chlorophenyl)ether with structurally related halogenated ethers:

Key Observations :

- Halogen Positioning : The position of halogens (e.g., 3-chloro vs. 4-chloro) significantly impacts reactivity. For instance, 3-chlorophenyl groups are less sterically hindered than 4-substituted analogs, favoring nucleophilic substitution reactions .

- Molecular Weight : Bulky substituents, as seen in the compound from , increase molecular weight and reduce volatility, making them suitable for polymer or agrochemical applications .

生物活性

4-Bromobenzyl-(3-chlorophenyl)ether is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromobenzyl group linked to a chlorophenyl ether, characterized by the following molecular formula:

- Molecular Formula : CHBrClO

- Molecular Weight : Approximately 303.57 g/mol

The presence of bromine and chlorine substituents enhances its reactivity and may influence its interactions with biological targets.

The biological activity of 4-Bromobenzyl-(3-chlorophenyl)ether is primarily attributed to its ability to interact with specific biomolecules. The halogen substituents can modulate the compound's binding affinity to enzymes, receptors, and other cellular targets. The ether linkage provides flexibility, allowing it to participate in various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromobenzyl-(3-chlorophenyl)ether exhibit notable antimicrobial properties. In particular, studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies have demonstrated that it can induce cytotoxic effects in cancer cell lines, leading to apoptosis. The mechanism involves the generation of reactive oxygen species (ROS), which contribute to oxidative stress and subsequent cell death .

Neuroprotective Effects

Preliminary studies suggest that 4-Bromobenzyl-(3-chlorophenyl)ether may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, where it showed potential in reducing neuronal damage and improving survival rates in treated cells .

Case Studies

- Antimicrobial Efficacy : A study tested the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), treatment with 4-Bromobenzyl-(3-chlorophenyl)ether resulted in a dose-dependent decrease in cell viability with an IC value of approximately 15 µM after 48 hours of exposure .

- Neuroprotection : In a model of oxidative stress induced by hydrogen peroxide, the compound demonstrated a protective effect on neuronal cells, significantly reducing cell death compared to untreated controls .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 4-Bromobenzyl-(3-chlorophenyl)ether compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 4-Bromobenzyl-(3-chlorophenyl)ether | Yes | Yes | Yes |

| 4-Chlorobenzyl-(3-chlorophenyl)ether | Moderate | Yes | No |

| 4-Iodobenzyl-(3-chlorophenyl)ether | Yes | Moderate | Yes |

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromobenzyl-(3-chlorophenyl)ether, and how does steric hindrance influence reaction efficiency?

The Williamson ether synthesis is the most common method for synthesizing diaryl ethers like 4-Bromobenzyl-(3-chlorophenyl)ether. This involves nucleophilic substitution between a deprotonated phenol (e.g., 3-chlorophenol) and an alkyl halide (e.g., 4-bromobenzyl bromide). Key considerations include:

- Base selection : Potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) facilitates deprotonation of the phenolic -OH group .

- Steric effects : The electron-withdrawing bromine and chlorine substituents reduce nucleophilicity at the oxygen atom, potentially slowing the reaction. Microwave-assisted synthesis may enhance yields by reducing reaction time .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is typically used to isolate the product .

Q. What spectroscopic techniques are essential for characterizing 4-Bromobenzyl-(3-chlorophenyl)ether, and how are spectral discrepancies resolved?

Core techniques include:

- NMR : - and -NMR confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and coupling patterns. Discrepancies in splitting (e.g., para vs. meta substitution) require comparison to computed spectra or reference compounds .

- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 327.99 (M) is expected, with fragmentation patterns reflecting cleavage at the ether oxygen. Discrepancies in isotopic ratios (e.g., ) may arise from instrument calibration errors .

- FT-IR : Stretching vibrations for C-O-C (1250–1050 cm) and aryl halides (C-Br at 650–500 cm) validate the structure .

Advanced Research Questions

Q. How can reaction pathways be optimized for regioselective synthesis of halogenated diaryl ethers, and what computational tools validate mechanistic hypotheses?

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., -Br, -Cl) direct nucleophilic attack to less hindered positions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states to predict regiochemical outcomes .

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)) enable Ullmann-type coupling under milder conditions. Kinetic studies (e.g., Eyring plots) quantify activation parameters and validate proposed intermediates .

- Cross-validation : Compare experimental -NMR shifts with computed values (using tools like ACD/Labs or Gaussian) to confirm regiochemistry .

Q. How do environmental matrices (e.g., soil, water) affect the stability of 4-Bromobenzyl-(3-chlorophenyl)ether, and what analytical methods quantify degradation products?

Stability studies require:

- Hydrolytic degradation : Reflux in buffered solutions (pH 3–10) followed by LC-MS/MS analysis identifies hydrolytic cleavage products (e.g., 4-bromobenzyl alcohol and 3-chlorophenol) .

- Photodegradation : UV-Vis irradiation (254 nm) in simulated sunlight, with GC-MS monitoring aryl radical intermediates and polymerized byproducts .

- Quantitative methods : Isotope dilution mass spectrometry (IDMS) using deuterated analogs corrects matrix effects in environmental samples .

Q. What strategies reconcile contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?

Contradictions arise from:

- Purity discrepancies : Differential Scanning Calorimetry (DSC) with >99% pure samples (via recrystallization in ethanol/water) standardizes melting point data (e.g., 58–60°C vs. literature 55–58°C) .

- Solvent polymorphism : Solubility in DMSO vs. THF may reflect crystal packing differences. Powder X-ray Diffraction (PXRD) identifies polymorphic forms .

- Interlaboratory validation : Collaborative studies using reference standards (e.g., NIST-traceable materials) harmonize data .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。